4,4'-Methylenebis(N-sec-butylaniline)

Description

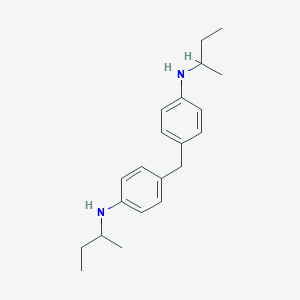

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-butan-2-yl-4-[[4-(butan-2-ylamino)phenyl]methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2/c1-5-16(3)22-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)23-17(4)6-2/h7-14,16-17,22-23H,5-6,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZTZUHVGICSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=CC=C(C=C1)CC2=CC=C(C=C2)NC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041499 | |

| Record name | 4,4'-Bis(sec-butylamino)diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5285-60-9 | |

| Record name | 4,4′-Bis(sec-butylamino)diphenylmethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5285-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,4'-methylenebis(N-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[N-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Bis(sec-butylamino)diphenylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-methylenebis[N-sec-butylaniline] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes and Precursor Chemistry

The most common and industrially significant method for synthesizing 4,4'-Methylenebis(N-sec-butylaniline) is the acid-catalyzed condensation of N-sec-butylaniline with formaldehyde (B43269). This reaction forms the cornerstone of its production, leveraging readily available precursors.

Acid-Catalyzed Condensation of N-sec-Butylaniline and Formaldehyde

The fundamental principle of this synthesis involves the electrophilic substitution on the aromatic ring of N-sec-butylaniline, driven by an acid catalyst, with formaldehyde acting as the methylene (B1212753) bridge donor. The reaction proceeds through the formation of an intermediate aminal, which then rearranges and further reacts to form the final bridged product.

A variety of strong acids can be employed to catalyze this condensation reaction. The choice of catalyst can influence the reaction rate and the profile of byproducts.

Catalyst Systems: Commonly used catalysts include strong mineral acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). Solid acid catalysts like acidic clays and zeolites have also been explored to facilitate easier separation and catalyst recycling.

Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. The temperature is carefully controlled to prevent the formation of polymeric side products. The reaction time is contingent upon the specific catalyst used, the reaction temperature, and the desired conversion rate.

| Parameter | Typical Range |

| Catalyst | Hydrochloric Acid, Sulfuric Acid |

| Temperature | 80 - 150 °C |

| Reaction Time | 2 - 8 hours |

Interactive Data Table: Typical reaction conditions for the acid-catalyzed synthesis.

The molar ratio of the reactants is a critical parameter that dictates the yield and purity of the final product.

Stoichiometry: A molar ratio of N-sec-butylaniline to formaldehyde of approximately 2:1 is theoretically required. However, in practice, a slight excess of the aniline (B41778) may be used to ensure complete conversion of the formaldehyde and to minimize the formation of higher oligomers.

Reaction Monitoring: The progress of the reaction is typically monitored using chromatographic techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). These methods allow for the tracking of the consumption of reactants and the formation of the product over time, enabling the determination of the optimal reaction endpoint.

Upon completion of the reaction, the crude product mixture contains the desired 4,4'-Methylenebis(N-sec-butylaniline), unreacted starting materials, the acid catalyst, and various byproducts. A multi-step purification process is therefore necessary.

Neutralization: The acidic reaction mixture is first neutralized with a base, such as sodium hydroxide or sodium carbonate, to quench the catalyst.

Phase Separation: The organic layer, containing the product, is then separated from the aqueous layer.

Washing: The organic layer is washed with water to remove any remaining salts and water-soluble impurities.

Solvent Removal: The solvent is removed from the organic layer, typically by distillation.

Distillation: The final purification of 4,4'-Methylenebis(N-sec-butylaniline) is achieved through vacuum distillation to separate it from unreacted N-sec-butylaniline and higher boiling point impurities.

Alternative Synthetic Pathways

While the acid-catalyzed condensation with formaldehyde is the predominant method, alternative synthetic strategies have been developed.

An alternative route for the synthesis of methylene-bridged aromatic amines involves the reaction of an aromatic amine hydrochloride with dimethyl sulfoxide (B87167) (DMSO). This method avoids the direct use of formaldehyde. In this process, DMSO serves as both a reactant and a solvent. The reaction is believed to proceed through the formation of a sulfonium salt intermediate, which then facilitates the methylene bridge formation between two aniline molecules. This process has been shown to be effective for a variety of substituted anilines, suggesting its applicability for the synthesis of 4,4'-Methylenebis(N-sec-butylaniline). A key advantage of this method is the avoidance of potentially hazardous chloromethyl ether formation, which can be a concern in traditional formaldehyde-HCl systems.

Exploration of Novel Catalyst Systems

The synthesis of 4,4'-Methylenebis(N-sec-butylaniline) and related N-alkylated methylenebis(anilines) is an area of active research, with a significant focus on the development of novel and more efficient catalyst systems. The primary synthetic route involves the condensation of N-sec-butylaniline with a methylene source, typically formaldehyde. The choice of catalyst is crucial in directing the reaction towards high selectivity for the desired 4,4'-isomer and minimizing the formation of byproducts.

Zeolite Catalysts: Zeolites have been investigated as shape-selective catalysts for the synthesis of methylenedianiline (MDA) from aniline and formaldehyde. Their well-defined pore structures can influence the product distribution. For instance, Y-zeolite, while showing lower catalytic activity compared to β-zeolites, exhibits higher selectivity towards the 4,4'-MDA isomer. The catalytic performance is also dependent on the Si/Al ratio, which affects the acidity of the zeolite.

Heterogeneous Nickel Catalysts: Nickel nanoparticles supported on various materials, such as θ-Al2O3, have shown high activity as reusable heterogeneous catalysts for the N-alkylation of anilines with alcohols. This "hydrogen-borrowing" mechanism, where the alcohol is transiently oxidized to an aldehyde that then alkylates the amine, could be conceptually applied to the synthesis of N-alkylated anilines prior to the condensation step. The efficiency of these catalysts is influenced by the acid-base properties of the support material.

Manganese Pincer Complexes: Homogeneous catalysis using manganese pincer complexes has emerged as an effective method for the selective N-alkylation of amines with alcohols. These earth-abundant metal catalysts offer a more sustainable alternative to precious metal catalysts and can operate under mild reaction conditions with excellent chemoselectivity. mdpi.com

Table 1: Comparison of Catalyst Systems for Related Aniline Alkylation and Condensation Reactions

| Catalyst System | Reactants | Key Findings |

| Y-zeolite | Aniline + Formaldehyde | Higher selectivity to 4,4'-MDA compared to β-zeolites, though with lower overall activity. |

| β-zeolite | Aniline + Formaldehyde | High catalytic performance in MDA synthesis, with performance dependent on the Si/Al ratio. |

| Ni/θ-Al2O3 | Anilines + Alcohols | Acts as a reusable heterogeneous catalyst for N-alkylation under additive-free conditions. |

| Manganese Pincer Complexes | Amines + Alcohols | Highly chemoselective for monoalkylation under mild conditions. mdpi.com |

Industrial-Scale Production and Process Optimization

The industrial production of 4,4'-Methylenebis(N-sec-butylaniline) is guided by the principles of process intensification, which aim to enhance efficiency, safety, and sustainability while reducing costs.

Reactor Design and Continuous Flow Processing

Modern chemical manufacturing is increasingly shifting from traditional batch reactors to continuous flow systems, which offer numerous advantages for the synthesis of aromatic amines. Continuous flow reactors, such as plug flow reactors (PFRs) and continuous stirred-tank reactors (CSTRs), provide superior control over reaction parameters like temperature, pressure, and residence time. This precise control leads to improved product consistency and higher yields.

For the production of methylenebis(anilines), a continuous process can be designed where aniline hydrochloride and formaldehyde are reacted, followed by the addition of aniline before a rearrangement step. Continuous flow systems are particularly well-suited for handling the exothermic nature of such condensation reactions, as their high surface-area-to-volume ratio allows for efficient heat dissipation, thus preventing runaway reactions and improving safety.

Scalability Parameters and Yield Maximization

Scaling up the production of 4,4'-Methylenebis(N-sec-butylaniline) from the laboratory to an industrial scale requires careful consideration of several parameters to maximize yield and ensure economic viability. Key factors include the molar ratio of reactants, catalyst loading, reaction temperature, and residence time.

In the synthesis of 4,4'-methylenedianiline (B154101), it has been demonstrated that increasing the aniline to formaldehyde ratio can improve the yield. A continuous process for 4,4'-methylenedianiline production has been shown to achieve a yield of 92.1%. google.com Optimization of these parameters for 4,4'-Methylenebis(N-sec-butylaniline) would follow similar principles, likely involving statistical design of experiments to identify the optimal process window.

Catalyst Recovery and Waste Minimization Strategies

Catalyst Recovery: The economic feasibility of the industrial synthesis of 4,4'-Methylenebis(N-sec-butylaniline) is heavily dependent on the ability to recover and reuse the catalyst, especially if it is a precious metal-based system. For heterogeneous catalysts, recovery can be as straightforward as filtration or centrifugation. Homogeneous catalysts present a greater challenge, but techniques such as solvent extraction, precipitation, or the use of membrane reactors can be employed to separate the catalyst from the product stream for recycling.

Waste Minimization: A core principle of green chemistry is the minimization of waste. In the context of aromatic amine production, this involves several strategies:

Source Reduction: Modifying industrial processes to use less hazardous starting materials or to generate fewer byproducts.

Atom Economy: Designing synthetic routes where the maximum proportion of the reactants is incorporated into the final product. The "hydrogen borrowing" methodology for N-alkylation is a prime example, with water being the only byproduct.

Recycling of Unreacted Materials: Implementing efficient separation techniques to recover and recycle unreacted starting materials, such as excess N-sec-butylaniline.

Waste Treatment: Treating any unavoidable waste streams to reduce their environmental impact. For instance, gas-fired incinerators with a two-stage combustion process can be used for the disposal of wastes containing methylenebis(anilines). cdc.gov

Derivatization and Structural Modification for Tailored Reactivity

The chemical structure of 4,4'-Methylenebis(N-sec-butylaniline) can be modified to fine-tune its reactivity and physical properties for specific applications. This derivatization can involve alterations to the aromatic rings or the N-alkyl groups.

Synthesis of Analogues and Related Compounds

The synthesis of analogues of 4,4'-Methylenebis(N-sec-butylaniline) provides a means to study structure-activity relationships. By introducing different alkyl or functional groups on the aniline nitrogen or the aromatic ring, the steric hindrance and electronic properties of the molecule can be systematically varied.

A study on the synthesis of 4,4'-methylenebis(2,6-diethylaniline) (MDEA) and 4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) provides a template for the synthesis of such analogues. nih.gov The general procedure involves the acid-catalyzed condensation of the corresponding substituted aniline with paraformaldehyde.

Table 2: Synthesis of 4,4'-Methylenebis(N-sec-butylaniline) Analogues

| Starting Aniline | Methylene Source | Catalyst | Product | Reported Yield |

| 2,6-diethylaniline | paraformaldehyde | Hydrochloric acid | 4,4'-methylenebis(2,6-diethylaniline) | 94% nih.gov |

| 3-chloro-2,6-diethylaniline | paraformaldehyde | Hydrochloric acid | 4,4'-methylenebis(3-chloro-2,6-diethylaniline) | 93% nih.gov |

| 2,6-diisopropylaniline hydrochloride | dimethylsulfoxide | - | 4,4'-methylenebis-(2,6-diisopropylaniline) | 77.1% (in reaction mixture) google.com |

The introduction of bulky groups in the ortho positions of the aniline rings, as seen in MDEA, can reduce the reactivity of the amine groups. Further modification, such as the introduction of a chlorine atom in the 3-position (MCDEA), can have an even more pronounced effect on reactivity. nih.gov These studies on analogous compounds provide valuable insights into how the structure of 4,4'-Methylenebis(N-sec-butylaniline) could be modified to tailor its performance as, for example, a curing agent with controlled reactivity.

Investigation of Substituent Effects on Reactivity Profiles

The fundamental reactivity of 4,4'-Methylenebis(N-sec-butylaniline) stems from the nucleophilic character of its secondary amine groups. These nitrogen atoms readily participate in reactions with electrophiles. The rate and extent of these reactions are highly dependent on the nature of the substituents present on the phenyl rings. The effects of these substituents can be broadly categorized into electronic effects and steric effects.

Electronic Effects:

The electronic influence of a substituent is its ability to either donate or withdraw electron density from the aromatic ring and, by extension, from the nitrogen atoms. This effect is a combination of inductive effects (through the sigma bond framework) and resonance effects (through the pi system).

Electron-Donating Groups (EDGs): Substituents such as alkyl (-R), alkoxy (-OR), and amino (-NR₂) groups increase the electron density on the aromatic ring through inductive and/or resonance effects. This enhanced electron density is delocalized onto the nitrogen atoms, increasing their nucleophilicity and making the amine more reactive towards electrophiles. For instance, a methoxy (-OCH₃) group in the para position to the amine would significantly enhance its reactivity.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups withdraw electron density from the aromatic ring. This reduction in electron density at the nitrogen atoms decreases their nucleophilicity, rendering the amine less reactive. A nitro group, for example, would substantially deactivate the amine towards electrophilic attack.

The quantitative impact of these electronic effects can often be correlated using the Hammett equation :

log(k/k₀) = σρ

Where:

k is the rate constant for the reaction with a substituted compound.

k₀ is the rate constant for the reaction with the unsubstituted compound.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which is characteristic of the reaction type.

A negative ρ value indicates that the reaction is favored by electron-donating groups, which is typical for reactions where the amine acts as a nucleophile.

Steric Effects:

The bulky sec-butyl groups on the nitrogen atoms already impart a degree of steric hindrance around the nucleophilic centers. Additional bulky substituents, particularly in the ortho positions to the amine groups, can further impede the approach of electrophiles. This steric hindrance can significantly slow down or even prevent reactions that would otherwise be electronically favorable. For example, the introduction of a tert-butyl group at the ortho position would create a highly hindered environment around the nitrogen atom, drastically reducing its reactivity.

Combined Effects on Reactivity:

To illustrate the expected influence of various substituents on the reactivity of 4,4'-Methylenebis(N-sec-butylaniline), the following table provides a qualitative and quantitative overview based on established principles of physical organic chemistry. The relative reactivity is a hypothetical value to demonstrate the expected trend, with the unsubstituted compound having a baseline reactivity of 1.

| Substituent (X) | Position | Hammett Constant (σ) | Electronic Effect | Steric Effect | Expected Relative Reactivity |

|---|---|---|---|---|---|

| -H | - | 0.00 | Neutral | Baseline | 1.00 |

| -CH₃ | para | -0.17 | Donating | Minimal | > 1.00 |

| -OCH₃ | para | -0.27 | Strongly Donating | Minimal | >> 1.00 |

| -Cl | para | +0.23 | Withdrawing | Minimal | < 1.00 |

| -NO₂ | para | +0.78 | Strongly Withdrawing | Minimal | << 1.00 |

| -CH₃ | ortho | -0.17 | Donating | Moderate | Variable |

| -C(CH₃)₃ | ortho | -0.10 | Donating | High | < 1.00 |

Detailed Research Findings:

While specific kinetic studies on a wide range of substituted 4,4'-Methylenebis(N-sec-butylaniline) derivatives are not extensively available in the public literature, research on analogous systems provides valuable insights. Studies on the reactivity of substituted anilines in various reactions, such as their reaction with acid anhydrides, consistently show a strong correlation between the amine's basicity (pKa) and its nucleophilic reactivity. nasa.gov Electron-donating groups increase the pKa and the reaction rate, while electron-withdrawing groups have the opposite effect.

Furthermore, investigations into the curing of epoxy resins with substituted methylenebis(anilines) have demonstrated that both electronic and steric factors play a crucial role in determining the cure kinetics and the properties of the final polymer. For instance, electron-withdrawing groups can slow down the curing process, while bulky ortho-substituents can also decrease the reaction rate due to steric hindrance.

Chemical Reactivity and Polymerization Mechanisms

Interaction with Epoxy Functional Groups

MDBA is utilized as a curing agent in epoxy resin systems, where it contributes to the formation of a durable and thermally stable polymer network. guidechem.comchemicalbook.com The presence of two secondary amine groups on the MDBA molecule allows it to react with the epoxide rings of epoxy resins.

Mechanism of Cross-linking in Epoxy Systems

The cross-linking of epoxy resins with MDBA proceeds through the nucleophilic addition of the amine hydrogen to the carbon atom of the epoxy ring. Each of the two secondary amine groups on the MDBA molecule has a reactive hydrogen atom. These hydrogens can react with the epoxy groups of the resin molecules. google.com This reaction opens the epoxy ring and forms a hydroxyl group and a covalent bond between the nitrogen atom of the amine and the carbon atom of the epoxy monomer.

Since MDBA is a diamine, it can react with two epoxy molecules, thus acting as a bridge or cross-linker between different epoxy polymer chains. This process leads to the formation of a three-dimensional, cross-linked network, which is characteristic of thermosetting polymers. The resulting structure provides the cured epoxy with its characteristic rigidity, strength, and thermal resistance. guidechem.com The liquid nature of some 4,4' methylene (B1212753) bis aniline (B41778) compounds at room temperature facilitates their formulation with epoxy resins, creating low-viscosity compositions that are easily processable. google.com

Kinetic Studies of Epoxy Curing Reactions

The kinetics of epoxy curing are crucial for controlling the processing and final properties of the material. Studies on similar epoxy-amine systems have shown that the curing process often follows autocatalytic reaction kinetics. nih.gov The reaction rate is influenced by factors such as temperature, the stoichiometry of the reactants, and the presence of catalysts.

In a typical non-isothermal differential scanning calorimetry (DSC) study of an epoxy-amine cure, the heat flow as a function of temperature reveals the exothermic nature of the curing reaction. The total heat of reaction is proportional to the extent of cure. Kinetic parameters, such as the activation energy and the reaction order, can be determined from these studies. For instance, the activation energy for the curing process of some epoxy systems is in the range of 72–79 kJ/mol. nih.gov The reaction order is not always constant and can depend on both the temperature and the composition of the resin mixture. nih.gov The pot life of curing agents, which is the time a system remains workable, is an important practical consideration. Some specialized methylene bis(aniline) derivatives have demonstrated longer pot lives compared to conventional curing agents like 4,4'-methylenedianiline (B154101). google.com

Role as a Chain Extender in Polyurethane Systems

In polyurethane chemistry, 4,4'-Methylenebis(N-sec-butylaniline) functions as a chain extender, particularly in the production of polyurethane elastomers, foams, and other materials. hengkechem.comvictory-chem.com Its primary role is to react with isocyanate prepolymers to build the final polymer structure.

Formation of Urea (B33335) Linkages via Reaction with Isocyanates

The fundamental reaction in the chain extension process with MDBA involves the reaction of its secondary amine groups with the isocyanate (-NCO) groups of a prepolymer. Aromatic isocyanates are highly reactive compounds that readily undergo nucleophilic attack. excli.de This reaction results in the formation of urea linkages (-NH-CO-NH-).

The reaction between an aromatic isocyanate like 4,4'-Methylenebis(phenyl isocyanate) (MDI) and an amine such as MDBA is typically rapid. sigmaaldrich.com The formation of these stable urea linkages contributes significantly to the mechanical properties of the final polyurethane product, such as its strength and durability. guidechem.com

Influence on Polymer Network Architecture (Linear vs. Cross-linked)

As a difunctional diamine, MDBA primarily builds linear polymer chains when reacting with a diisocyanate. hengkechem.com This allows formulators to control the degree of cross-linking by incorporating higher functional polyols or isocyanates into the system. The resulting polymer architecture, whether predominantly linear or cross-linked, dictates the material's properties. Linear structures generally lead to more flexible elastomers, while cross-linking increases rigidity and hardness.

The use of MDBA can lead to polymers with improved strength, adhesion, impact resistance, and low-temperature properties. hengkechem.com In polyurethane foams, it can enhance strength and load-bearing capabilities, sometimes at lower foam densities. hengkechem.com

Comparative Reactivity with Other Aromatic Amines in Polyurethane Formulations

The reactivity of MDBA is notably lower than that of other common aromatic amines used in polyurethane formulations. hengkechem.com This lower reactivity provides several processing advantages, such as a longer pot life, which is the period during which the reacting mixture remains liquid and processable. This allows for better mixing and molding, making MDBA suitable for use in both toluene (B28343) diisocyanate (TDI) and MDI-based formulations. hengkechem.com

In contrast, other aromatic amines may react almost instantaneously with isocyanates, making them suitable for applications like spray polyurea where rapid curing is essential. The choice of amine chain extender is therefore a critical factor in tailoring the processing characteristics and final properties of the polyurethane material.

Mechanistic Aspects of Active Hydrogen and Steric Hindrance

4,4'-Methylenebis(N-sec-butylaniline), a unique aromatic diamine, possesses active hydrogen atoms on its secondary amine groups that are central to its chemical reactivity. These hydrogens are the primary sites for reactions, particularly in polymerization processes where the compound acts as a chain extender. hengkechem.com The presence of bulky sec-butyl groups attached to the nitrogen atoms, however, introduces significant steric hindrance. This steric hindrance plays a crucial role in moderating the reactivity of the amine groups.

The interplay between the active hydrogens and steric hindrance defines the compound's utility in various applications. The sec-butyl groups sterically shield the amine hydrogens, making them less accessible for rapid reactions. This reduced reactivity is a key feature, distinguishing it from other aromatic amines and allowing for more controlled polymerization kinetics. For instance, in polyurethane systems, this moderated reactivity enables its use as an effective curing agent in both toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI) formulations, providing longer pot lives. hengkechem.com

The steric hindrance does not completely inhibit the reactivity of the active hydrogens but rather modulates it. This allows for the formation of linear polymer networks, as the difunctional nature of the diamine promotes chain extension rather than extensive cross-linking. hengkechem.com The controlled reactivity ensures a more uniform and predictable polymer growth, which is critical for achieving desired material properties.

Compatibility and Blending Characteristics with Diverse Polymer Matrices

4,4'-Methylenebis(N-sec-butylaniline) demonstrates favorable compatibility and blending characteristics with a variety of polymer matrices, most notably in polyurethane (PU) and epoxy resin systems. guidechem.comdakenchem.com Its effectiveness as a chain extender and curing agent stems from its ability to integrate into the polymer network, influencing the final properties of the material. hengkechem.comguidechem.com

In polyurethane systems, this aromatic diamine is used to build linear polymer networks, which allows formulators to control the degree of cross-linking by incorporating higher functional polyols. hengkechem.com The compound's compatibility with different polyols and isocyanates (both TDI and MDI) is a significant advantage. hengkechem.comtnjchem.com The resulting polyurethane elastomers often exhibit improved strength, adhesion, and impact resistance. hengkechem.com Its use in flexible and rigid polyurethane foams can lead to enhanced strength and load-bearing properties, sometimes at lower foam densities. hengkechem.com

The compatibility of 4,4'-Methylenebis(N-sec-butylaniline) is also evident in its application in coatings, adhesives, and sealants, where it contributes to strong bonding and excellent sealing properties. dakenchem.com In spray polyurea formulations, it is a critical component that enhances the durability and abrasion resistance of the resulting coatings. dakenchem.com The miscibility of the hard and soft segments in polyurethanes, which is influenced by hydrogen bonding, is a key factor in determining the final properties of the polymer. mdpi.com

The blending of this diamine into polymer matrices can be further understood by examining the interactions at a molecular level. The hydrogen bonds formed between the N-H groups of the diamine and carbonyl groups in the polyurethane hard segments contribute to the phase behavior and morphology of the polymer. mdpi.com The structure of the resulting polymer, whether amorphous or semi-crystalline, and the degree of microphase separation are influenced by the concentration and nature of the hard segments formed by the diamine. scispace.com

Interactive Data Table: Polymer Systems and Effects of 4,4'-Methylenebis(N-sec-butylaniline) Addition

| Polymer System | Component Role | Observed Effects | Reference |

| Polyurethane Elastomers | Chain Extender | Improved strength, adhesion, impact resistance, longer pot life | hengkechem.com |

| Flexible Polyurethane Foams (TDI-based) | Additive | Lower density, higher strength, higher load-bearing properties | hengkechem.com |

| Flexible Polyurethane Foams (MDI-based) | Additive | Lower density, lower hardness, improved strength | hengkechem.com |

| Rigid Polyurethane Foams | Additive | Improved dimensional stability, flow, and adhesion | hengkechem.com |

| Epoxy Resins | Curing Agent | Improved mechanical and thermal properties | guidechem.com |

| Coatings, Adhesives, Sealants | Additive/Curing Agent | Strong bonding, excellent sealing properties, improved durability | dakenchem.com |

| Spray Polyurea | Component | Highly durable and abrasion-resistant coatings | dakenchem.com |

Advanced Applications in Polymer and Composite Technologies

Curing Agent in Epoxy Resins for High-Performance Applications

4,4'-Methylenebis(N-sec-butylaniline) is widely recognized as a curing agent in the production of epoxy resins. tri-iso.comguidechem.comresearchgate.net In this capacity, it facilitates the cross-linking of epoxy polymer chains, a process that transforms the liquid resin into a hard, infusible, and durable solid. ntu.edu.tw The resulting cured epoxy exhibits improved mechanical and thermal properties, making it suitable for a range of demanding applications. tri-iso.comguidechem.com

High-performance epoxy resins are a critical component in the manufacturing of fiber-reinforced composite materials. These composites, which combine a polymer matrix with reinforcing fibers like carbon or glass, are valued for their high strength-to-weight ratio. spglobal.comresearchgate.net

The use of robust curing agents is fundamental to achieving high-performance characteristics in fiber-reinforced composites. The cross-linking facilitated by compounds such as 4,4'-Methylenebis(N-sec-butylaniline) creates a strong and durable three-dimensional network within the epoxy matrix. ntu.edu.tw This network effectively transfers stress from the matrix to the reinforcing fibers, resulting in a composite material with exceptional structural integrity.

The superior properties of composites made with high-performance epoxy resins have led to their widespread adoption in several key industries. In the aerospace sector, these materials are used in both primary and secondary aircraft structures to reduce weight and improve fuel efficiency without compromising on strength and stiffness. researchgate.netspglobal.commdpi.com The automotive industry also utilizes these composites for lighter and stronger vehicle components. researchgate.net Furthermore, the chemical resistance and durability of these materials make them valuable in various industrial applications where robust performance is essential. dakenchem.com

Utilization in Fiber-Reinforced Composite Materials

Modifier and Chain Extender in Polyurethane Elastomers and Foams

In the realm of polyurethane chemistry, 4,4'-Methylenebis(N-sec-butylaniline), often referred to by its trade name Unilink 4200, serves as a unique aromatic diamine chain extender. chemicalbook.comtri-iso.comdakenchem.com As a difunctional diamine, it builds linear polymer networks, which allows for the control of cross-linking by adding higher functional polyols. chemicalbook.comdakenchem.com Its lower reactivity compared to other aromatic amines provides longer pot lives and enables its use in both TDI and MDI formulations. chemicalbook.comdakenchem.com

The incorporation of 4,4'-Methylenebis(N-sec-butylaniline) as a chain extender and modifier in polyurethane systems leads to significant improvements in various physical and mechanical properties.

Table 1: Impact of 4,4'-Methylenebis(N-sec-butylaniline) on Flexible Polyurethane Foams

| Property | Improvement |

|---|---|

| Tensile Strength | Increased in both standard TDI and high-resilience slabstock foams. mpfs.iochempoint.com |

| Tear Strength | Significantly improved, particularly in polyester foams. mpfs.iochempoint.com |

| Load-Bearing Properties | Enhanced, often at lower foam densities. mpfs.iochempoint.com |

| Density (Cold-Molded Foams) | Reduced, leading to softer foams. mpfs.iochempoint.com |

| Elongation (Cold-Molded Foams) | Increased, contributing to greater flexibility. mpfs.io |

| Mold Flow | Improved for better processing. mpfs.io |

| De-mold Times | Decreased, enhancing manufacturing efficiency. mpfs.io |

Table 2: Impact of 4,4'-Methylenebis(N-sec-butylaniline) on Rigid Polyurethane Foams

| Property | Improvement |

|---|---|

| Compressive Strength | Significantly improved; can be increased by up to 100% in PIR foams. tri-iso.commpfs.io |

| Dimensional Stability | Significantly enhanced. tri-iso.commpfs.io |

| Friability | Reduced, leading to a more durable foam. mpfs.io |

| Closed Cell Percentage | Increased, which can improve insulation properties. mpfs.io |

| K-Factor | Lowered, indicating better thermal insulation. mpfs.io |

In polyurethane elastomers, the use of 4,4'-Methylenebis(N-sec-butylaniline) results in polymers with lower hardness but improved strength, adhesion, and impact resistance. chemicalbook.comdakenchem.com It also enhances low-temperature performance. tri-iso.com In coatings, adhesives, and sealants, formulations cured with this compound exhibit better adhesion and smoother surface finishes. chempoint.comchempoint.com For polyurea systems, it slows down the gelling reaction, which improves flow and allows for processing by spray or pour techniques, leading to better adhesion and surface finish. mpfs.io

Impact on Pot Life and Curing Characteristics

One of the significant advantages of incorporating 4,4'-Methylenebis(N-sec-butylaniline) in polymer formulations is its ability to extend the pot life, which is the period during which a multi-component system remains workable. This is particularly crucial in applications such as coatings, adhesives, and sealants where a longer working time is necessary for proper application. The relatively low reactivity of MDBA, when compared to other aromatic amines, allows for a more controlled curing process in both toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) formulations. matec-conferences.orgmdpi.com This controlled reactivity slows down the gelling reaction, which is especially beneficial in processes like spray or pour techniques for polyurea coatings, as it allows for improved flow and better substrate wetting. mdpi.comnih.gov

The extended pot life and controlled curing characteristics facilitate the production of soft elastomers used as industrial sealing materials. techscience.cn Furthermore, this slower reaction rate makes it feasible to produce high-hardness polymers using spray casting techniques. techscience.cn The prolonged gel speed not only improves the mobility of the polymer system but also enhances the adhesion with the base layer and the bonding between subsequent coats, ultimately leading to a higher quality surface finish. techscience.cn

Improvement of Mechanical Properties (Strength, Adhesion, Impact Resistance)

The incorporation of 4,4'-Methylenebis(N-sec-butylaniline) as a curing agent and chain extender has been shown to significantly enhance the mechanical properties of polymers. In polyurethane systems, MDBA contributes to improved tensile strength, tear strength, and elongation. techscience.cn For instance, in flexible foam applications, its addition leads to better load-bearing properties. chempoint.com Specifically, in cold-molded foams, the use of MDBA can result in higher tensile strength, tear strength, and elongation. techscience.cn

Moreover, MDBA plays a crucial role in enhancing the impact resistance of polymers. Cured systems formulated with this compound exhibit significant improvements in their ability to withstand impact, which is a critical attribute for materials used in demanding environments. matec-conferences.orgmdpi.comnih.gov This improvement in impact resistance is particularly noted in polyurea systems. nih.gov

The structure of MDBA also contributes to improved adhesion. Formulations containing this compound demonstrate better wetting of the substrate, which in turn leads to stronger adhesion of the cured polymer to the coated surface. mdpi.comtechscience.cnguidechem.com This enhanced adhesion is beneficial for coatings, adhesives, and sealants. nih.govguidechem.com

Influence on Low-Temperature Performance of Polyurethanes

A notable advantage of using 4,4'-Methylenebis(N-sec-butylaniline) in polyurethane formulations is the significant improvement in the low-temperature performance of the resulting materials. matec-conferences.orgmdpi.com Polymers cured with MDBA exhibit enhanced properties at reduced temperatures, which is a critical requirement for applications in cold climates or cryogenic environments. matec-conferences.orgmdpi.com Specifically, polyurea systems formulated with MDBA show considerable improvements in their performance at low temperatures. mdpi.comnih.gov This enhancement in low-temperature impact resistance makes these materials more durable and reliable under harsh environmental conditions. techscience.cn

Optimization of Density and Load-Bearing Properties in Foam Systems

In the production of polyurethane foams, 4,4'-Methylenebis(N-sec-butylaniline) serves as a valuable additive for optimizing both the density and the load-bearing capabilities of the final product. In flexible foam systems, such as standard TDI and high-resilience slabstock foams, the addition of MDBA can lead to an increase in tensile strength, tear strength, and load-bearing performance, often while achieving a lower foam density. techscience.cn

Effect on Dimensional Stability and Flow in Rigid Foam Formulations

The inclusion of 4,4'-Methylenebis(N-sec-butylaniline) in rigid polyurethane foam formulations has a pronounced positive effect on their dimensional stability and processing characteristics. When used in rigid foams, MDBA contributes to a significant improvement in dimensional stability, along with reduced friability. nih.govchempoint.com This is particularly beneficial in high-water and all-water blown foams. tri-iso.com

In polyisocyanurate (PIR) rigid foams, the addition of 5 php of MDBA can lead to a remarkable increase in compressive strength by up to 100% and a significant enhancement in dimensional stability. techscience.cnchempoint.com Furthermore, the use of MDBA in rigid foam formulations can improve flow and adhesion, which are advantageous during the manufacturing process. matec-conferences.org These foams also exhibit a higher percentage of closed cells and a lower K-factor, indicating better insulation properties. nih.govchempoint.com

Formulations in High-Performance Adhesives and Coatings

4,4'-Methylenebis(N-sec-butylaniline) is a key ingredient in the formulation of high-performance adhesives and coatings due to its ability to enhance adhesion and surface quality. techscience.cnguidechem.com It can be used for the room-temperature curing of coatings based on TDI and MDI. techscience.cn When used as a curing agent, MDBA allows for the creation of combination systems suitable for spraying and casting, especially when paired with an appropriate catalyst masterbatch. techscience.cn

Contribution to Adhesion Strength and Durability under Environmental Stress

The molecular structure of 4,4'-Methylenebis(N-sec-butylaniline) contributes to improved adhesion by allowing the substrate to be better wetted by the formulation. techscience.cnguidechem.com This leads to a more robust bond between the cured polymer and the coated surface. techscience.cnguidechem.com This enhanced adhesion is a critical factor in the durability of adhesives and coatings, particularly when they are subjected to environmental stress. The antioxidant properties of MDBA also contribute to the durability of industrial coatings and adhesives. chinayaruichem.com Furthermore, its presence in formulations for coatings, adhesives, and sealants helps in providing strong bonding and excellent sealing properties. dakenchem.com

Enhancement of Abrasion, Impact, and Chemical Exposure Resistance in Coatings

4,4'-Methylenebis(N-sec-butylaniline) is utilized as a curing agent and chain extender, notably in polyurethane and polyurea systems, to bolster the protective properties of coatings. tri-iso.comchempoint.com Its incorporation into coating formulations leads to significant improvements in durability and resistance to various environmental and mechanical stresses. dakenchem.com Polymers cured with this compound generally exhibit enhanced strength, adhesion, and impact resistance. tri-iso.comhengkechem.com

Specifically, in spray polyurea systems, it is a critical component that results in coatings characterized by high durability and resistance to abrasion. dakenchem.com Formulations using 4,4'-Methylenebis(N-sec-butylaniline) as a curing agent can improve the adhesion and surface quality of the final coating. chinayaruichem.com The compound helps in achieving a smooth finish and extends the lifespan of the coating by augmenting its resistance to environmental factors. dakenchem.com The improvements are attributed to the way it builds linear polymer networks, allowing formulators to control cross-linking and tailor the material's final properties. tri-iso.comhengkechem.com

Room Temperature Curing Applications for Surface Protection

The compound's reactivity profile makes it a suitable curing agent for applications that require ambient temperature curing. 4,4'-Methylenebis(N-sec-butylaniline) can be used for the room temperature curing of coatings based on toluene diisocyanate (TDI) and methylene diphenyl diisocyanate (MDI). chinayaruichem.com Its relatively low reactivity compared to other aromatic amines allows for a longer pot life, which is the period during which a multi-part coating remains usable. tri-iso.comhengkechem.com

This extended workability is advantageous in producing combination systems for spraying and casting, providing better flow and leveling for the coating. chinayaruichem.comchempoint.com By using a suitable catalyst masterbatch, the curing process can be effectively managed at room temperature to create protective surfaces with improved adhesion and surface quality. chinayaruichem.com This capability is particularly valuable for industrial sealants and other applications where heat curing is not feasible or desired. tri-iso.com

Exploration in Emerging Polymer Systems

Current research and publicly available technical data sheets did not provide specific information regarding the integration of 4,4'-Methylenebis(N-sec-butylaniline) into nanocomposite formulations.

There was no specific information found in the search results detailing the potential or application of 4,4'-Methylenebis(N-sec-butylaniline) in the development of bio-based materials.

Specialized Functional Roles

Beyond its primary function as a curing agent, 4,4'-Methylenebis(N-sec-butylaniline) has been noted for its antioxidant properties. guidechem.com Antioxidants are crucial additives in the polymer industry as they delay the oxidative degradation of materials that can occur during processing and throughout the service life of the product. chemrxiv.orgnih.gov This degradation is initiated by the formation of free radicals, which can lead to chain scission and a loss of mechanical properties. nih.gov

The chemical structure of 4,4'-Methylenebis(N-sec-butylaniline) allows it to function in this stabilizing role, making it useful in the formulation of various industrial coatings and adhesives where long-term stability is required. guidechem.com Primary antioxidants typically work by neutralizing free radicals through a proton transfer mechanism, thereby interrupting the degradation cascade. chemrxiv.org While detailed mechanistic studies for this specific compound were not available, its classification among chemicals with antioxidant properties suggests its utility in enhancing the stability and lifespan of polymer systems. guidechem.com

Functionality as a UV Stabilizer in Polymer Degradation Mitigation

The role of certain chemical compounds in protecting polymers from the damaging effects of ultraviolet (UV) radiation is a critical area of materials science. This protection is essential for extending the service life and maintaining the physical and aesthetic properties of polymeric materials used in outdoor or other UV-exposed applications. The primary mechanisms of UV degradation include photo-oxidation, which leads to chain scission, crosslinking, and the formation of chromophoric groups, ultimately resulting in discoloration, embrittlement, and loss of mechanical strength.

While 4,4'-Methylenebis(N-sec-butylaniline) is classified as an aromatic amine and is noted for its antioxidant capabilities, specific research detailing its efficacy and mechanism as a primary UV stabilizer is not presently available. Such an evaluation would require dedicated studies to quantify its performance in various polymer matrices under controlled UV exposure conditions.

Detailed Research Findings

A comprehensive search of scientific literature and technical databases did not yield specific research findings on the performance of 4,4'-Methylenebis(N-sec-butylaniline) as a UV stabilizer. To establish its functionality in this capacity, research would need to be conducted to generate data on key performance indicators.

Illustrative Data Tables for UV Stabilization Performance Evaluation

The following are examples of data tables that would be necessary to present detailed research findings on the UV stabilizing performance of 4,4'-Methylenebis(N-sec-butylaniline). The data presented in these tables is hypothetical and serves only to illustrate the type of information required for a thorough scientific evaluation.

Table 1: UV-Visible Absorbance Characteristics of 4,4'-Methylenebis(N-sec-butylaniline)

| Wavelength (nm) | Molar Absorptivity (ε) |

| 280 | Data not available |

| 300 | Data not available |

| 320 | Data not available |

| 340 | Data not available |

| 360 | Data not available |

| 380 | Data not available |

| 400 | Data not available |

This table would be essential to understand the compound's ability to absorb UV radiation at different wavelengths.

Table 2: Performance of 4,4'-Methylenebis(N-sec-butylaniline) in Polypropylene (PP) after Accelerated Weathering (ASTM G155)

| Property | Unstabilized PP | PP + 0.5% MBSA | PP + 1.0% MBSA |

| Tensile Strength Retention (%) after 1000 h | Data not available | Data not available | Data not available |

| Elongation at Break Retention (%) after 1000 h | Data not available | Data not available | Data not available |

| Yellowness Index (ΔYI) after 1000 h | Data not available | Data not available | Data not available |

| Gloss Retention (%) after 1000 h | Data not available | Data not available | Data not available |

This table would provide critical data on the ability of the compound to protect the mechanical and aesthetic properties of a common polymer.

Table 3: Carbonyl Index Growth Rate in Polycarbonate (PC) Films during UV Exposure (340 nm)

| Sample | Carbonyl Index Growth Rate (a.u./h) |

| Unstabilized PC | Data not available |

| PC + 0.5% MBSA | Data not available |

| PC + 1.0% MBSA | Data not available |

This table would indicate the compound's effectiveness in inhibiting the photo-oxidation of the polymer, a key degradation pathway.

In the absence of such specific data, a conclusive assessment of 4,4'-Methylenebis(N-sec-butylaniline)'s role as a UV stabilizer cannot be made. Further empirical research is required to elucidate its potential in this application.

Analytical Characterization and Quality Assurance Methodologies

Chromatographic Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for separating 4,4'-Methylenebis(N-sec-butylaniline) from impurities and related isomers. These techniques provide both qualitative and quantitative data critical for quality control.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for assessing the purity of 4,4'-Methylenebis(N-sec-butylaniline). A typical approach would employ a reverse-phase (RP) method. For analogous compounds such as 4,4'-Methylenebis(N,N-dimethylaniline), a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid has been shown to be effective. sielc.com The aromatic nature of 4,4'-Methylenebis(N-sec-butylaniline) allows for sensitive detection using a UV detector, typically in the range of 200-400 nm. The retention time of the main peak provides a qualitative identifier, while the peak area is proportional to its concentration, allowing for accurate purity determination.

| Parameter | Typical Condition | Purpose |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water with 0.1% Formic Acid | Elution of the analyte from the stationary phase |

| Flow Rate | 1.0 mL/min | Consistent and reproducible analysis time |

| Detection | UV at ~254 nm | Quantitation and detection of aromatic compounds |

| Injection Volume | 10 µL | Introduction of a precise amount of sample |

Gas Chromatography (GC) is another powerful technique for the analysis of 4,4'-Methylenebis(N-sec-butylaniline), with commercial specifications often citing GC for purity assessment of greater than 98.0%. tcichemicals.com Due to the compound's relatively high boiling point, a high-temperature capillary column is required. The sample is vaporized and carried by an inert gas through the column, where separation occurs based on boiling point and interaction with the stationary phase.

When coupled with a Mass Spectrometer (GC-MS), this method provides not only retention time data but also mass-to-charge ratio information, which is invaluable for the positive identification of the compound and its potential isomers or impurities. For related aromatic amines, derivatization may be employed to improve volatility and chromatographic performance. nih.gov

| Parameter | Typical Condition | Purpose |

| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Separation of volatile and semi-volatile compounds |

| Carrier Gas | Helium or Hydrogen at a constant flow | Transport of the sample through the column |

| Inlet Temperature | ~280 °C | Vaporization of the sample without degradation |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C at 10 °C/min) | Separation of compounds with different boiling points |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Quantitation (FID) or structural identification (MS) |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and identifying trace-level impurities. The HPLC method described previously can be made compatible with MS detection by using a volatile mobile phase modifier, such as formic acid instead of phosphoric acid. sielc.com Electrospray ionization (ESI) is a common ionization technique for this type of analysis, as it can gently ionize the molecule, often leaving the molecular ion intact for detection. This allows for the confirmation of the molecular weight of 4,4'-Methylenebis(N-sec-butylaniline), which is 310.49 g/mol . tcichemicals.comchemspider.com

Spectroscopic Methods for Structural Elucidation and Vibrational Analysis

Spectroscopic techniques are essential for confirming the molecular structure of 4,4'-Methylenebis(N-sec-butylaniline) and providing information about its chemical bonds and atomic arrangement.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4,4'-Methylenebis(N-sec-butylaniline), the FTIR spectrum would be expected to show characteristic absorption bands for the N-H bond, C-H bonds in the aromatic rings and alkyl groups, and C-N bonds. Analysis of related structures, such as N-sec-butylaniline and other methylene (B1212753) bis aniline (B41778) derivatives, can help in assigning these bands. nih.govresearchgate.net

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (secondary amine) | 3350 - 3450 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aliphatic C-H (sec-butyl) | 2850 - 2970 | Stretching |

| C=C (aromatic ring) | 1500 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| p-disubstituted benzene (B151609) | 800 - 850 | C-H out-of-plane bending |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of 4,4'-Methylenebis(N-sec-butylaniline). While specific spectra for this compound are not widely published, predictions can be made based on the analysis of similar compounds like 4,4'-Methylenebis(N,N-dimethylaniline), N-sec-butylaniline, and 4-butylaniline. nih.govchemicalbook.comchemicalbook.comchemicalbook.com

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene bridge protons, the N-H proton, and the protons of the two sec-butyl groups. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (multiplicity) would reveal information about adjacent protons.

Raman Spectroscopy for Specific Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the specific vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. For 4,4'-Methylenebis(N-sec-butylaniline), Raman spectroscopy can identify characteristic vibrations associated with its aromatic and aliphatic components.

Key vibrational modes for secondary aromatic amines like MDBA include:

N-H Stretching: Secondary amines typically exhibit a single, weak N-H stretching band in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C-N Stretching: The C-N stretching vibration in aromatic amines is usually a strong band found between 1335-1250 cm⁻¹. orgchemboulder.com In aliphatic amines, this band appears at a lower wavenumber, between 1250-1020 cm⁻¹. orgchemboulder.comaip.org For MDBA, which contains both aromatic and aliphatic C-N bonds, bands in both regions can be expected.

N-H Wagging: A strong and broad band resulting from N-H wagging is characteristic of primary and secondary amines and appears in the 910-665 cm⁻¹ region. orgchemboulder.com

Aromatic C-H Stretching: These vibrations are typically observed above 3000 cm⁻¹.

Aliphatic C-H Stretching: These bands are found just below 3000 cm⁻¹.

CH₂ and CH₃ Bending: Vibrations corresponding to the methylene bridge and sec-butyl groups will also be present in the spectrum.

The interaction between the amine group and a metal surface can significantly shift the frequency and enhance the intensity of the NH₂ wagging mode, a phenomenon useful in studying surface-adsorbed molecules. acs.orgresearchgate.net While MDBA is a secondary amine, similar principles regarding the sensitivity of N-H vibrations to the local environment apply.

A summary of expected Raman shifts for 4,4'-Methylenebis(N-sec-butylaniline) is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3310 | Weak |

| Aromatic C-N Stretch | 1335-1250 | Strong |

| Aliphatic C-N Stretch | 1250-1020 | Medium-Weak |

| N-H Wag | 910-665 | Strong, Broad |

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. For aromatic compounds like 4,4'-Methylenebis(N-sec-butylaniline), UV-Vis spectra are characterized by absorption bands arising from π → π* transitions within the benzene rings.

Diphenylmethane (B89790), the core structure of MDBA, exhibits two absorption band systems: one around 270 nm (¹Lₐ band) and another around 220 nm (¹Lₑ band). nih.gov The spectrum of MDBA is expected to be similar, with potential shifts in the absorption maxima (λ_max) due to the presence of the N-sec-butyl substituents. These auxochromic groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity). The typical UV absorption maximum for diphenylmethane in alcohol is around 260-268.5 nm. nih.gov Phenyl-substituted 2-amino-4,6-diphenylbenzene-1,3-dicarbonitrile (B1633896) derivatives show a long-wavelength absorption band in the range of 340-400 nm. researchgate.net

The UV-Vis spectrum is a valuable tool for quantitative analysis and for monitoring the purity of MDBA, as impurities may introduce additional absorption bands.

| Compound Family | Typical Absorption Maxima (λ_max) |

| Diphenylmethane | ~260-270 nm nih.govnih.gov |

| Substituted Aromatic Amines | Can be shifted to longer wavelengths (e.g., 340-400 nm) depending on substitution researchgate.net |

Thermal Analysis for Performance Evaluation

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability of materials by measuring the change in mass as a function of temperature. For a compound like 4,4'-Methylenebis(N-sec-butylaniline), which is used in applications requiring high-temperature performance, understanding its decomposition profile is critical.

TGA provides key parameters such as the onset temperature of decomposition (T_onset) and the temperature of maximum weight loss rate (T_d). nih.govunibo.it This information helps to determine the upper service temperature of the material. When used as an antioxidant, the thermal stability of MDBA is paramount. The decomposition of some antioxidants can begin at temperatures as low as 120°C, which would limit their effectiveness in high-temperature applications like protecting vegetable oils during frying. semanticscholar.org More thermally stable antioxidants may not start to decompose until 180-200°C. semanticscholar.org TGA can be used to compare the thermal stability of different antioxidants and select the most appropriate one for a specific application. nih.govsemanticscholar.org The analysis is typically performed under a controlled atmosphere, such as nitrogen or air, to simulate different service environments. nih.gov

| Parameter | Description |

| T_onset | The initial temperature of degradation. unibo.it |

| T_d | The temperature at the point of the most intensive weight loss. nih.gov |

| T₅% | The temperature at which 5% weight loss has occurred. unibo.it |

Other Analytical Techniques

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique based on the differential migration of charged species in an electric field. creative-proteomics.com It is particularly well-suited for the analysis of polar and charged molecules like aromatic amines. nih.gov In CZE, analytes are separated based on their charge-to-size ratio. creative-proteomics.comresearchgate.net

For the analysis of aromatic amines, the pH of the background electrolyte is a critical parameter. nih.gov At low pH, amines are protonated and carry a positive charge, allowing for their separation and detection. nih.gov CZE can be used for impurity profiling and quantitative analysis of MDBA. numberanalytics.com The technique offers advantages such as high separation efficiency, short analysis times, and minimal sample consumption. creative-proteomics.comnumberanalytics.com Coupling CZE with mass spectrometry (CE-MS) can provide even greater sensitivity and structural information about the separated components. nih.gov

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. mt.commeasurlabs.com This method is crucial for verifying the empirical formula of a synthesized compound like 4,4'-Methylenebis(N-sec-butylaniline) and for assessing its purity. mt.comaurigaresearch.com

The technique involves the complete combustion of a precisely weighed sample at high temperatures (around 1000°C). researchgate.netazom.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector, typically a thermal conductivity detector. measurlabs.com The theoretical elemental composition of 4,4'-Methylenebis(N-sec-butylaniline) (C₂₁H₃₀N₂) is calculated based on its molecular formula. Comparing the experimental results from the CHNS analyzer with the theoretical values allows for a direct assessment of the compound's purity and confirms its elemental makeup. mt.com

Theoretical Elemental Composition of 4,4'-Methylenebis(N-sec-butylaniline) (C₂₁H₃₀N₂) (Molecular Weight: 310.48 g/mol )

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 21 | 252.231 | 81.24 |

| Hydrogen | H | 1.008 | 30 | 30.240 | 9.74 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 9.02 |

Titrimetric Methods

Titrimetric methods, particularly non-aqueous titrations, are fundamental for the quantitative analysis and quality assurance of 4,4'-Methylenebis(N-sec-butylaniline). These methods are valued for their accuracy, simplicity, and cost-effectiveness in determining the purity and assay of the compound. gfschemicals.com

The basic principle underlying the titrimetric assay of 4,4'-Methylenebis(N-sec-butylaniline) involves its properties as a weak base. Due to the presence of two secondary aromatic amine groups, the molecule can accept protons. However, its basicity is too weak for a sharp endpoint to be achieved in an aqueous medium, as water competes with the analyte for the titrant. byjus.com Therefore, non-aqueous solvents are employed to enhance the basic properties of the amine and allow for a distinct and accurate endpoint determination. byjus.commetrohm.com

Non-Aqueous Potentiometric Titration

The most common and robust titrimetric method for the assay of weakly basic amines, including 4,4'-Methylenebis(N-sec-butylaniline), is a non-aqueous potentiometric titration. metrohm.com This method involves dissolving the sample in a suitable non-aqueous solvent and titrating it with a strong acid, typically perchloric acid dissolved in a non-aqueous medium. metrohm.comxylemanalytics.com

C₂₁H₃₀N₂ + 2HClO₄ → [C₂₁H₃₀N₂H₂]²⁺(ClO₄⁻)₂

The endpoint of the titration is determined by monitoring the change in the electrical potential of the solution as the titrant is added. metrohm.com A sharp change or inflection point in the potential corresponds to the equivalence point, where all the amine has been neutralized. 182.160.97

Procedure Outline:

Titrant Preparation and Standardization: A standardized solution of perchloric acid (typically 0.1 N) in glacial acetic acid is used as the titrant. xylemanalytics.com The titrant is standardized against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP). metrohm.com

Sample Preparation: A precisely weighed amount of the 4,4'-Methylenebis(N-sec-butylaniline) sample is dissolved in a suitable non-aqueous solvent. Glacial acetic acid is a common choice. metrohm.comxylemanalytics.com For aromatic amines, other solvents or solvent mixtures may be used to improve solubility and endpoint detection. gfschemicals.com

Titration: The sample solution is titrated with the standardized perchloric acid solution. The potential difference is measured using a suitable electrode system, typically a glass electrode and a reference electrode, connected to a potentiometer or an autotitrator. xylemanalytics.commetrohm.com

Endpoint Detection: The endpoint is identified from the titration curve (a plot of potential versus titrant volume) as the point of maximum inflection. 182.160.97 The first or second derivative of the curve can be used for more precise endpoint determination.

Visual Indicators: While potentiometric detection is more precise and objective, visual indicators can also be used. Crystal violet is a common indicator for the titration of bases in acetic acid, changing from violet (basic) to blue-green and finally to yellowish-green (acidic) at the endpoint. sips.org.in

Quality Assurance Data

Titrimetric methods are routinely used in quality control to ensure that 4,4'-Methylenebis(N-sec-butylaniline) meets established purity specifications. The assay, determined by non-aqueous titration, is a critical parameter in the certificate of analysis for the commercial product.

| Parameter | Specification | Method | Reference |

|---|---|---|---|

| Purity (Assay) | >98.0% | Nonaqueous Titration | pharmaknowledgeforum.com |

| Purity (Content) | ≥96% | Not specified (typically titration or GC) | gfschemicals.com |

Environmental Fate, Ecotoxicology, and Risk Assessment

Environmental Partitioning and Distribution

The physicochemical properties of MBA suggest a tendency to partition into sediment if released into aquatic ecosystems. canada.caec.gc.ca This behavior is a key factor governing its environmental concentration and bioavailability to organisms.

Sediment-Water Partitioning in Aquatic Ecosystems

The partitioning of a chemical between sediment and water is largely influenced by its affinity for organic carbon, a property often quantified by the organic carbon-water (B12546825) partition coefficient (Koc). Chemicals with high Koc values tend to adsorb strongly to the organic matter in sediment, leading to lower concentrations in the water column and higher concentrations in the sediment.

Research on substituted phenylamine antioxidants (SPAs), a class of compounds that includes MBA, indicates that the variation in toxicity among different SPAs is linked to their chemical properties, such as water solubility and Koc. nih.gov This suggests that the partitioning behavior of MBA plays a significant role in its potential to cause harm in the environment. The strong association with sediment means that benthic, or bottom-dwelling, organisms are likely to have the most significant exposure. canada.caec.gc.ca

Bioavailability in Sediment-Associated Contexts

Once bound to sediment, the bioavailability of MBA—the fraction of the chemical that is available for uptake by organisms—is a crucial factor in determining its toxicity. The bioavailability of sediment-associated nonpolar organic compounds is generally reduced by an increased presence of organic carbon in the sediment. canada.ca This is because the chemical binds more tightly to the organic carbon, making it less available for absorption by organisms.

The life histories of aquatic organisms also play a critical role in determining the magnitude of their exposure. Endobenthic organisms, which live within the sediment, and epibenthic organisms, which live on the sediment surface, will have different levels of exposure to sediment-associated contaminants like MBA. nih.gov Studies comparing the effects of SPAs on different invertebrate species have highlighted that these differences in lifestyle and feeding habits can lead to significant variations in sensitivity and bioaccumulation. nih.gov

Aquatic Ecotoxicity Studies

Ecotoxicity studies are essential for determining the potential harm that a chemical can pose to aquatic ecosystems. For MBA, studies have focused on both acute (short-term) and chronic (long-term) effects on a range of freshwater organisms representative of different trophic levels.

Acute and Chronic Toxicity to Freshwater Organisms

The fathead minnow (Pimephales promelas) is a standard model organism for fish toxicity testing. Chronic toxicity studies investigating the impact of sediment-associated MBA on the early life stages of the fathead minnow have been conducted. In a 21-day study, the most sensitive endpoint for MBA was found to be growth. canada.caacs.org The median effective concentration (EC50) for growth was determined to be 71 µg/L, based on the concentration in the overlying water. acs.org This indicates that even at low concentrations, MBA can have significant sublethal effects on fish development.

Interactive Data Table: Chronic Toxicity of MBA to Pimephales promelas

| Species | Exposure Duration | Endpoint | EC50 (Overlying Water) |

| Pimephales promelas | 21 days | Growth | 71 µg/L |

Freshwater invertebrates are a critical component of aquatic food webs and are often in direct contact with contaminated sediments. Studies on the toxicity of MBA to the epibenthic amphipod Hyalella azteca and the endobenthic oligochaete Tubifex tubifex reveal significant differences in sensitivity.

In acute, 96-hour water-only exposures, the median lethal concentration (LC50) for juvenile H. azteca was greater than 22 µg/L of MBA. nih.gov Chronic, 28-day sediment exposures resulted in an LC50 for juvenile H. azteca of greater than 403 µg/g dry weight (dw) of sediment. nih.gov

In contrast, T. tubifex showed much higher sensitivity. The most sensitive endpoint for this species was reproduction. nih.gov The 28-day median effective concentration (EC50) for the production of juveniles was 3.6 µg/g dw. nih.gov This reproductive endpoint for T. tubifex was found to be an order of magnitude more sensitive than the mortality endpoints for juvenile H. azteca and adult worms. nih.gov This highlights the importance of assessing sublethal endpoints, such as reproduction, and considering species-specific sensitivities in risk assessment.

Interactive Data Table: Acute and Chronic Toxicity of MBA to Freshwater Invertebrates

| Species | Test Type | Exposure Duration | Endpoint | LC50/EC50 |

| Hyalella azteca | Water-Only (Acute) | 96 hours | Mortality | >22 µg/L |

| Hyalella azteca | Sediment (Chronic) | 28 days | Mortality | >403 µg/g dw |

| Tubifex tubifex | Sediment (Chronic) | 28 days | Juvenile Production | 3.6 µg/g dw |

Freshwater Mussels (e.g., Lampsilis siliquoidea, Lampsilis fasciola)

Freshwater mussels are considered important bioindicators of ecosystem health due to their sensitivity to environmental contaminants. Studies have examined the toxicity of MBA to different life stages of the freshwater mussels Lampsilis siliquoidea (fatmucket) and Lampsilis fasciola (wavy-rayed lampmussel).

Research has demonstrated that the larval stage (glochidia) of these mussels is susceptible to MBA in the water column. For L. siliquoidea, the 48-hour median effective concentration (EC50) for glochidia viability was determined to be 258 µg/L. walisongo.ac.id Lampsilis fasciola glochidia were found to be even more sensitive, with a 48-hour EC50 of 47 µg/L. walisongo.ac.id

Juvenile mussels have been tested for their sensitivity to sediment-associated MBA. In a 28-day exposure study, the median lethal concentration (LC50) for juvenile L. siliquoidea was 109 µg/g dry weight of sediment. walisongo.ac.id

While survival has been a key endpoint, comprehensive data on the specific effects of MBA on the growth and reproduction of Lampsilis siliquoidea and Lampsilis fasciola are limited in the available scientific literature.

Endpoints Assessed (Survival, Growth, Reproduction)

The primary endpoints assessed in ecotoxicological studies of MBA have been survival, with some investigations into growth.

Survival: As detailed above, survival has been a critical endpoint for both glochidia in water and juvenile mussels in sediment, with established EC50 and LC50 values. walisongo.ac.id

Reproduction: There is a lack of specific data on the reproductive effects of MBA on freshwater mussels or other aquatic organisms in the reviewed literature.

Determination of EC50 and LC50 Values in Water and Sediment

The toxicity of MBA has been quantified through the determination of EC50 and LC50 values in both water and sediment for various aquatic species.

Water: For the glochidia of freshwater mussels, the following 48-hour EC50 values have been reported walisongo.ac.id:

Lampsilis siliquoidea: 258 µg/L

Lampsilis fasciola: 47 µg/L

For the early life stages of the fathead minnow (Pimephales promelas), a 21-day EC50 for growth was determined to be 71 µg/L in overlying water. nih.govresearchgate.net

Sediment: For juvenile freshwater mussels (Lampsilis siliquoidea), the 28-day LC50 for sediment-associated MBA is 109 µg/g dry weight. walisongo.ac.id

For the early life stages of the fathead minnow (Pimephales promelas), the 21-day LC50 for survival in sediment was 76 µg/g dry weight. nih.govresearchgate.net

| Species | Life Stage | Exposure Medium | Duration | Endpoint | Value | Reference |